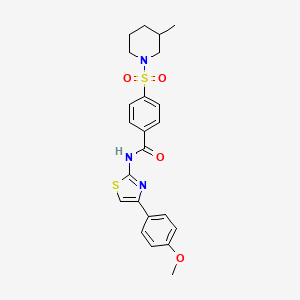
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O4S2 and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A thiazole ring
- A methoxyphenyl group
- A sulfonamide moiety linked to a piperidine derivative
The molecular formula is C22H24N4O4S2 .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the thiazole ring.
- Introduction of the methoxyphenyl group through electrophilic substitution.
- Coupling with the piperidine derivative to form the final sulfonamide product.
The synthetic pathways have been optimized to enhance yield and purity, employing techniques such as refluxing and various coupling reactions .
Antiplatelet Activity
One of the notable biological activities of this compound is its antiplatelet effect. Studies have shown that derivatives of thiazole compounds exhibit significant inhibition of platelet aggregation, attributed to their ability to inhibit cyclooxygenase enzymes without causing ulcerogenesis .
Antitumor Properties
Research indicates that related compounds in the thiazole class demonstrate antitumor activity by inhibiting tubulin polymerization. This mechanism disrupts cancer cell mitosis, making these compounds potential candidates for cancer therapy .
The biological activity can be largely attributed to the structural features of the compound:
- Thiazole Ring : Essential for biological interactions due to its electron-withdrawing properties.
- Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Piperidine Sulfonamide : Contributes to binding affinity with target proteins, enhancing pharmacological efficacy.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the thiazole and piperidine moieties significantly impact biological activity. For instance:
- Substituents on the methoxyphenyl group can enhance or diminish antiplatelet activity.
- The presence of specific functional groups in the piperidine ring can modulate binding affinity and selectivity towards target enzymes .
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increased lipophilicity |
| Piperidine modifications | Altered enzyme selectivity |
Case Studies
Several studies have explored the efficacy of this compound in various models:
- Antiplatelet Efficacy Study : In vitro assays demonstrated that the compound inhibited thromboxane A2 synthesis, leading to reduced platelet aggregation in human blood samples .
- Antitumor Study : In vivo studies using murine models indicated significant tumor size reduction when treated with this compound compared to controls, suggesting its potential as an anticancer agent .
- Pharmacokinetic Profiling : Studies showed favorable absorption and distribution characteristics, with a half-life conducive to therapeutic use .
特性
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-4-3-13-26(14-16)32(28,29)20-11-7-18(8-12-20)22(27)25-23-24-21(15-31-23)17-5-9-19(30-2)10-6-17/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOFZJBMERZXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














